Folcidin

Description

Nomenclature and Chemical Identity in Scientific Literature

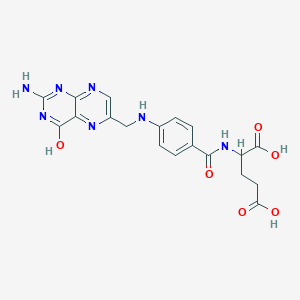

In scientific literature, Folcidin is primarily referred to by its chemical name, pteroylglutamic acid, or its common name, folic acid. wikipedia.orgsunwaychemicals.comrsc.orgirbbarcelona.org The term "folate" serves as a generic descriptor for folic acid and its various related compounds that exhibit similar biological activity, including dihydrofolate (DHF) and tetrahydrofolate (THF). wikipedia.orgrsc.orgfratnow.commdpi.com These compounds are based on a core structure consisting of a pteridine (B1203161) ring linked to a para-aminobenzoic acid (PABA) residue, which is then conjugated with one or more L-glutamate units. fratnow.commdpi.comhmdb.canih.gov Pteroylglutamic acid specifically contains a single L-glutamate residue. fratnow.com The chemical formula for pteroylglutamic acid is C₁₉H₁₉N₇O₆, and it has a molecular weight of approximately 441.4 g/mol . cymitquimica.comnih.govsunwaychemicals.comnih.govmdpi.com Its IUPAC name is (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid. nih.gov Other historical and common names include folacin, vitamin M, and vitamin Bc. wikipedia.orgsunwaychemicals.comirbbarcelona.orgnih.gov

Historical Context of Discovery and Early Characterization

The discovery and characterization of this compound involved a series of observations and research efforts spanning several years in the early to mid-20th century.

Initial Observations and Isolation from Natural Sources

Initial observations pointing to the existence of a crucial nutritional factor were made in the 1930s. Dr. Lucy Wills, in 1931, identified a factor in yeast and liver extracts that could cure tropical macrocytic anemia in pregnant women in India. nih.govnews-medical.nethekint.org This unknown substance was later referred to as "Wills' factor". nih.gov Further studies demonstrated that this factor was also active against nutritional deficiencies in monkeys and chicks, leading to designations like vitamin M (monkey) and vitamin Bc (chick). nih.gov

The isolation of the compound that would become known as folic acid occurred between 1941 and 1943. nih.govnews-medical.net Researchers, including Mitchell and others, successfully isolated it from natural sources such as spinach leaves. hekint.orgresearchgate.netresearchgate.net The name "folic acid" was coined in 1941, derived from the Latin word "folium," meaning leaf, reflecting its isolation from leafy greens. nih.govhekint.orgresearchgate.netresearchgate.netresearchgate.net Pure crystalline forms were subsequently isolated by researchers like Bob Stokstad in 1943. nih.govnews-medical.netresearchgate.net Independent research groups, including those led by Robert Stokstad at Lederle Laboratories and Joseph John Pfiffner at Parke-Davis Research Laboratory, were instrumental in isolating factors with the biological properties of Wills' factor from sources like bacterial cultures, yeast, and liver. nih.gov

Early Chemical Synthesis and Structural Elucidation

Following its isolation, intense chemical research focused on determining the structure of this new vitamin and achieving its synthesis. The chemical identification revealed that the compound consisted of a pteridine ring, para-aminobenzoic acid, and glutamic acid, leading to the chemical name pteroylglutamic acid. researchgate.net

The first successful chemical synthesis of pteroylglutamic acid was reported by Robert Angier and his associates at Lederle Laboratories and American Cyanamid in 1943 and 1945. karger.comresearchgate.netacs.orgnih.gov This synthesis confirmed its structural identity with the naturally isolated "folic acid" or "Lactobacillus casei factor". karger.com The elucidation of the complete structure involved a series of subsequent studies. researchgate.net This early chemical synthesis was a critical advancement that enabled further research into the biochemical properties and potential applications of the compound. researchgate.net

Significance in Biological Systems: An Overview for Academic Inquiry

This compound, in its biologically active forms, primarily tetrahydrofolate (THF) and its derivatives, plays a pivotal role in numerous essential biological processes within living organisms. wikipedia.orgnih.govfratnow.comnih.gov Its fundamental significance lies in its function as a carrier of one-carbon units. wikipedia.orgrsc.org These one-carbon groups (such as methyl, methylene, and formyl groups) are crucial for a variety of metabolic reactions. wikipedia.orgnih.gov

Key biochemical pathways where folates are essential coenzymes include the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA. wikipedia.orgnih.govfratnow.comnih.gov This makes folate critical for processes involving rapid cell division and growth, such as during development, infancy, and erythropoiesis (the production of red blood cells). wikipedia.orgnih.gov Folates are also involved in the metabolism of amino acids, including the conversion of homocysteine to methionine. wikipedia.orgnih.govnih.gov This reaction is a crucial link between folate metabolism and the methylation cycle, which is vital for DNA methylation and the formation of S-adenosyl methionine (SAM), a major methyl donor in cells. fratnow.com

While the outline mentioned "Data tables" as a content inclusion, the historical and introductory nature of the requested sections does not readily provide specific numerical data points that would be suitable for a structured table. The information primarily consists of historical events, names, and general biochemical functions.

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32108-06-8 | |

| Details | Compound: Folate polyglutamate | |

| Record name | Folate polyglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32108-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859036 | |

| Record name | N-(4-{[(2-Amino-4-hydroxypteridin-6-yl)methyl]amino}benzoyl)-dl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-30-3 | |

| Record name | folic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Metabolic Pathways and Enzymology of Folcidin

Conversion and Activation Pathways of Folate Derivatives

The conversion of dietary folates and synthetic folic acid into their active coenzyme forms is a multi-step process involving several key enzymes. This activation is necessary for folates to participate in the transfer of one-carbon units. nih.govmdpi.comsigmaaldrich.comyoutube.com

Dihydrofolate Reductase (DHFR) and Tetrahydrofolate Generation

Synthetic folic acid (pteroylglutamic acid) is not biologically active and must be reduced to tetrahydrofolate (THF) to enter the folate cycle. nih.govmdpi.comsigmaaldrich.comyoutube.com This reduction is catalyzed by the enzyme dihydrofolate reductase (DHFR). nih.govmdpi.comsigmaaldrich.comyoutube.comgenecards.orgresearchgate.net DHFR catalyzes two sequential reduction steps, utilizing NADPH as a cofactor. mdpi.comyoutube.comgenecards.org First, folic acid is reduced to dihydrofolate (DHF), and then DHF is further reduced to THF. nih.govmdpi.comsigmaaldrich.comyoutube.com This two-step reduction is considered a rate-limiting step in the metabolism of synthetic folic acid in humans, as DHFR activity can be relatively slow and exhibits inter-individual variation. mdpi.com Naturally occurring dietary folates, which are often already in a reduced state like THF or its derivatives, may enter the pathway at later stages. researchgate.netscholasticahq.com

Formation of 5-Methyltetrahydrofolate and Other Active Cofactors

Tetrahydrofolate (THF) serves as the central molecule in the folate cycle, acting as an acceptor and donor of one-carbon units. creative-proteomics.comnih.govyoutube.com These one-carbon units, which can be in various oxidation states (e.g., methyl, methylene, methenyl, formyl), are typically transferred from amino acids such as serine, glycine (B1666218), histidine, and tryptophan. nih.govtavernarakislab.grnih.gov Serine is considered a major source of one-carbon units. nih.govyoutube.com

A crucial step in folate metabolism is the formation of 5,10-methylenetetrahydrofolate (5,10-methylene THF) from THF, often catalyzed by serine hydroxymethyltransferase (SHMT) which transfers a carbon unit from serine to THF, producing glycine. creative-proteomics.comyoutube.come-dmj.org 5,10-methylene THF is a versatile intermediate. It can be used directly in the synthesis of thymidylate, a key component of DNA, a reaction catalyzed by thymidylate synthase (TS). nih.govsigmaaldrich.comyoutube.come-dmj.orgnih.gov Alternatively, 5,10-methylene THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by the enzyme methylenetetrahydrofolate reductase (MTHFR). nih.govoup.comnih.govmdpi.comyoutube.come-dmj.orgsynnovis.co.uk This reaction requires NADPH and uses FAD as a cofactor. youtube.come-dmj.org 5-MTHF is the predominant form of folate found in circulation and is essential for the remethylation of homocysteine to methionine. nih.govnih.govmdpi.comsynnovis.co.uk

Other active folate cofactors include 10-formyltetrahydrofolate (10-formyl THF), which is involved in purine (B94841) synthesis. tavernarakislab.grnih.gove-dmj.orgnih.gov 10-formyl THF can be generated from 5,10-methenyltetrahydrofolate, a form interconvertible with 5,10-methylene THF, through the action of methylenetetrahydrofolate dehydrogenase (MTHFD1). mdpi.come-dmj.org

The various forms of THF carrying one-carbon units are collectively referred to as the "one-carbon pool." nih.gov The interconversion and utilization of these folate derivatives are tightly regulated to meet cellular demands for nucleotide synthesis, amino acid metabolism, and methylation. nih.govcreative-proteomics.comtavernarakislab.grnih.gov

Enzymatic Regulation of Folate Metabolism

The flow of one-carbon units through the folate pathway is precisely controlled by the activity of several key enzymes. This regulation ensures the appropriate balance of folate cofactors for various biosynthetic and methylation processes. nih.govcreative-proteomics.comtavernarakislab.grnih.gov

Key Enzymes in One-Carbon Metabolism (e.g., Methylenetetrahydrofolate Reductase (MTHFR))

Several enzymes play critical roles in regulating one-carbon metabolism. Dihydrofolate reductase (DHFR) controls the initial conversion of folic acid to THF. mdpi.comsigmaaldrich.comgenecards.org Serine hydroxymethyltransferase (SHMT) is a major entry point for one-carbon units into the folate pool via serine. creative-proteomics.comyoutube.come-dmj.org Methylenetetrahydrofolate dehydrogenase (MTHFD1) is involved in the interconversion of different one-carbon forms of THF, contributing to both purine and thymidylate synthesis pathways. mdpi.come-dmj.org

Methylenetetrahydrofolate reductase (MTHFR) holds a pivotal regulatory position in the folate cycle. oup.comnih.gov It catalyzes the irreversible reduction of 5,10-methylene THF to 5-MTHF, effectively directing folate units towards the remethylation of homocysteine and away from nucleotide synthesis. oup.comnih.govsynnovis.co.uk Genetic variations in the MTHFR gene, such as the common C677T polymorphism, can reduce enzyme activity, impacting the production of 5-MTHF and potentially leading to altered homocysteine levels. oup.comnih.govmdpi.comsynnovis.co.uk

Other enzymes like methionine synthase (MS) and betaine-homocysteine methyltransferase (BHMT) are also key regulators, particularly at the intersection of the folate and methionine cycles. nih.govoup.comresearchgate.netscholasticahq.comcreative-proteomics.comcreative-proteomics.com

Interplay with Methionine Cycle and Homocysteine Metabolism

Folate metabolism is intricately linked with the methionine cycle and homocysteine metabolism, forming a central metabolic network known as one-carbon metabolism. nih.govcreative-proteomics.comoup.comtavernarakislab.grresearchgate.nete-dmj.orgcreative-proteomics.comcreative-proteomics.comfrontiersin.org The primary connection is through the remethylation of homocysteine to form methionine. nih.govoup.comresearchgate.netscholasticahq.comcreative-proteomics.comcreative-proteomics.comfrontiersin.org

This critical reaction is primarily catalyzed by methionine synthase (MS), which uses 5-methyltetrahydrofolate (5-MTHF) as the methyl group donor and requires vitamin B12 (cobalamin) as a cofactor. nih.govoup.comresearchgate.netscholasticahq.comcreative-proteomics.comcreative-proteomics.comfrontiersin.org The transfer of the methyl group from 5-MTHF to homocysteine regenerates methionine and releases THF, which can then re-enter the folate cycle. nih.govresearchgate.netscholasticahq.comcreative-proteomics.comfrontiersin.org

A deficiency in either folate or vitamin B12 can impair the activity of methionine synthase, leading to a buildup of homocysteine, a condition known as hyperhomocysteinemia. researchgate.nete-dmj.orgcreative-proteomics.comfrontiersin.org Elevated homocysteine levels have been associated with various health issues. oup.comsynnovis.co.uk

The methionine cycle begins with methionine, which is converted to S-adenosylmethionine (SAM), the primary methyl group donor for numerous methylation reactions in the cell, including DNA, RNA, and protein methylation. creative-proteomics.comcreative-proteomics.comcreative-proteomics.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.comcreative-proteomics.comcreative-proteomics.com The remethylation of homocysteine by MS (or alternatively by BHMT, which uses betaine (B1666868) as a methyl donor) regenerates methionine, thus completing the cycle and ensuring the supply of SAM. oup.comresearchgate.netscholasticahq.comcreative-proteomics.comcreative-proteomics.com

This interconnectedness highlights the vital role of folate in maintaining methylation capacity and regulating homocysteine levels. creative-proteomics.comoup.comresearchgate.netcreative-proteomics.comfrontiersin.org

Cellular Uptake and Transport Mechanisms of Folate Metabolites

Eukaryotic cells cannot synthesize folates and must obtain them from external sources. bibliotekanauki.pl The uptake of folates into cells is mediated by specific transport systems located in the plasma membrane. bibliotekanauki.plcambridge.orgresearchgate.net These transporters exhibit varying affinities for different folate forms and operate via distinct mechanisms. bibliotekanauki.plcambridge.org

The main transport systems for folate uptake include:

Reduced Folate Carrier (RFC): This is a carrier-mediated process that functions as an anion exchanger, facilitating the bidirectional transport of reduced folates and antifolate drugs like methotrexate. bibliotekanauki.plcambridge.orgresearchgate.net RFC activity is influenced by the cell's differentiation state. bibliotekanauki.pl

Proton-Coupled Folate Transporter (PCFT): PCFT is a folate (Fol⁻)-H⁺ symporter that is particularly important for folate absorption in the small intestine, where the low pH environment favors its activity. researchgate.netcambridge.org PCFT also plays a role in folate transport in other tissues and is the primary transporter responsible for hereditary folate malabsorption when mutated. cambridge.org

Folate Receptors (FRs): These are high-affinity folate-binding proteins anchored to the cell membrane. bibliotekanauki.plcambridge.org Folate receptors, such as FRα and FRβ, internalize folates via receptor-mediated endocytosis, a process that operates efficiently at neutral to mildly acidic pH. cambridge.org Folate receptors are crucial for folate transport across certain barriers, such as the placenta and the blood-brain barrier via the choroid plexus. researchgate.netresearchgate.net

After cellular uptake, folates are typically converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). bibliotekanauki.pl Polyglutamation is important for retaining folates within the cell and for their efficient utilization by many folate-dependent enzymes. bibliotekanauki.pl

The presence and activity of these transporters vary among different tissues and cell types, reflecting the specific folate requirements and functions of those cells. bibliotekanauki.plcambridge.org

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Folic Acid | 135398603 |

| Dihydrofolate (DHF) | 130812 |

| Tetrahydrofolate (THF) | 130815 |

| 5,10-Methylenetetrahydrofolate | 643733 |

| 5-Methyltetrahydrofolate (5-MTHF) | 130454 |

| 10-Formyltetrahydrofolate | 135397660 |

| Homocysteine | 778 |

| Methionine | 6137 |

| S-Adenosylmethionine (SAM) | 3475 |

| S-Adenosylhomocysteine (SAH) | 10881 |

| Serine | 1113 |

| Glycine | 750 |

| Betaine | 247 |

| NADPH | 5873 |

| FAD | 643975 |

| Vitamin B12 (Cobalamin) | 135398611 |

| Methotrexate | 126911 |

Data Tables

Based on the provided text, a data table summarizing key enzymes and their reactions in folate metabolism can be generated.

| Enzyme | Reaction Catalyzed | Cofactors/Substrates Involved | Key Role |

| Dihydrofolate Reductase (DHFR) | Folic Acid -> DHF -> THF | NADPH | Activation of folic acid to THF |

| Serine Hydroxymethyltransferase (SHMT) | Serine + THF -> 5,10-Methylene THF + Glycine | Pyridoxal phosphate (B84403) (Vitamin B6) | Major source of one-carbon units for the folate pool |

| Methylenetetrahydrofolate Dehydrogenase (MTHFD1) | 5,10-Methylene THF <-> 5,10-Methenyl THF <-> 10-Formyl THF | NADP+ / NADPH | Interconversion of one-carbon forms, purine synthesis |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene THF -> 5-MTHF (irreversible) | NADPH, FAD (Vitamin B2) | Directs folate towards homocysteine remethylation |

| Methionine Synthase (MS) | Homocysteine + 5-MTHF -> Methionine + THF | Vitamin B12 (Cobalamin), Zinc | Remethylation of homocysteine, regenerates methionine and THF |

| Betaine-Homocysteine Methyltransferase (BHMT) | Homocysteine + Betaine -> Methionine + Dimethylglycine | Zinc | Alternative pathway for homocysteine remethylation (mainly liver/kidney) |

| Thymidylate Synthase (TS) | dUMP + 5,10-Methylene THF -> dTMP + DHF | Synthesis of thymidylate (for DNA) | |

| Folylpolyglutamate Synthetase (FPGS) | Addition of glutamate (B1630785) residues to folate monoglutamates | ATP, Magnesium | Retention of folates within cells, enhances binding to enzymes |

Another table can summarize the key folate transporters:

| Transporter | Mechanism | Substrates Preferentially Transported | Key Locations/Roles |

| Reduced Folate Carrier (RFC) | Anion Exchange | Reduced folates, Methotrexate | Widespread tissue distribution, cellular uptake |

| Proton-Coupled Folate Transporter (PCFT) | Folate-H⁺ Symport | Folates (especially at low pH) | Small intestine (absorption), various tissues, kidney, brain |

| Folate Receptors (FRα, FRβ) | Receptor-mediated endocytosis | High-affinity folate binding | Placenta, choroid plexus (brain), kidney, certain tumors |

Receptor-Mediated Endocytosis of Folate Congeners

A significant mechanism for the cellular uptake of folate congeners, including those derived from Folcidin, is receptor-mediated endocytosis. This process is primarily facilitated by high-affinity folate receptors (FRs), particularly folate receptor alpha (FRα) and folate receptor beta (FRβ) wikipedia.orgnih.gov.

Receptor-mediated endocytosis is a highly specific process initiated by the binding of folate congeners to FRs located on the cell surface wikipedia.orgnih.govnih.gov. This binding event triggers the invagination of the plasma membrane, leading to the formation of small vesicles, known as endosomes, that internalize the receptor-ligand complex wikipedia.orgnih.govnih.gov. This process is often associated with clathrin-coated pits nih.gov.

Following internalization, the endosomes undergo acidification. The acidic environment within the endosome (typically around pH 5) induces a conformational change in the folate receptor, leading to the dissociation of the folate congener from the receptor wikipedia.orgnih.gov. The released folate is then transported into the cytoplasm, while the folate receptor is typically recycled back to the cell surface, allowing for continuous uptake of folate wikipedia.orgnih.gov. This recycling mechanism ensures efficient folate transport even when extracellular concentrations are low wikipedia.orgnih.gov.

Research has highlighted the importance of FR-mediated endocytosis in various cell types, and its overexpression in certain cancer cells has been exploited for targeted drug delivery strategies using folate-drug conjugates wikipedia.orgnih.gov.

Transmembrane Transport across Cellular Barriers (e.g., Blood-Brain Barrier)

Transport of folate congeners across specialized cellular barriers, such as the blood-brain barrier (BBB), involves distinct mechanisms to ensure adequate folate supply to the central nervous system (CNS). The brain requires a consistent and high concentration of folate, typically maintained at levels 3-4 times higher in the cerebrospinal fluid (CSF) than in the blood idrblab.netuni.lu. This concentration gradient necessitates active transport mechanisms.

Several transporters are involved in folate transport across brain barriers, including the BBB and the blood-cerebrospinal fluid barrier (BCSFB) at the choroid plexus. Key players include Folate Receptor Alpha (FRα), the Reduced Folate Carrier (RFC, SLC19A1), and the Proton-Coupled Folate Transporter (PCFT, SLC46A1) idrblab.net.

Transport into the CSF and brain parenchyma primarily occurs at the choroid plexus epithelium, where FRα and PCFT play dominant roles idrblab.net. FRα, expressed on the basal side of the choroid plexus epithelium, has high affinity for both 5-MTHF (the primary form of folate in circulation) and folic acid, mediating their transport into the CSF idrblab.net. PCFT is also expressed in the choroid plexus and contributes to folate uptake, particularly in acidic environments.

Transport across the BBB itself, formed by brain capillary endothelial cells, is also facilitated by folate transport systems. Studies have shown a saturable transport system at the BBB for folic acid derivatives, likely mediated by the folate receptor, which exhibits comparable affinity for both 5-MTHF and folic acid. This transport across the BBB may involve receptor-mediated transcytosis, a process similar to endocytosis but resulting in the movement of the cargo across the cell layer.

Disruptions in these transport systems, particularly mutations in genes encoding FRα (FOLR1) or PCFT (SLC46A1), can lead to cerebral folate deficiency, highlighting the critical importance of these mechanisms for neurological health uni.lu.

| Transporter | Primary Location at Brain Barriers | Key Substrates | Mechanism |

| Folate Receptor Alpha (FRα) | Choroid Plexus (basal side), Blood-Brain Barrier | 5-Methyltetrahydrofolate, Folic Acid | Receptor-mediated endocytosis/transcytosis |

| Proton-Coupled Folate Transporter (PCFT) | Choroid Plexus, Arachnoid Barrier | Folates (prefers acidic pH) | Proton-coupled transport |

| Reduced Folate Carrier (RFC) | Blood-Brain Barrier, Arachnoid Barrier | Reduced folates (lower affinity for folic acid) | Carrier-mediated transport |

Molecular and Cellular Mechanisms of Action of Folcidin

Role as a One-Carbon Unit Donor in Biosynthetic Processes

Folcidin derivatives act as vital coenzymes in the transfer of one-carbon units at various oxidation states, including methyl, methylene, methenyl, formyl, and formimino groups. These transfers are fundamental for several biosynthetic pathways necessary for cell growth, division, and function. creative-proteomics.comfiveable.meannualreviews.orgcaldic.com

This compound is indispensable for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. creative-proteomics.comcaldic.commdpi.comresearchgate.netekb.egwikipedia.orgresearchgate.netcapes.gov.br In purine synthesis, this compound, specifically in the form of 10-formyltetrahydrofolate, donates two one-carbon units to the purine ring structure. wikipedia.orgahajournals.orgnih.gov These formyl groups are incorporated at positions C2 and C8 of the purine ring through reactions catalyzed by phosphoribosylglycinamide formyltransferase and phosphoribosylaminoimidazolecarboxamide formyltransferase, respectively. wikipedia.orgnih.gov

For pyrimidine synthesis, this compound is essential for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). creative-proteomics.commdpi.comresearchgate.netresearchgate.netresearchgate.net This reaction, catalyzed by thymidylate synthase (TS), utilizes 5,10-methylenetetrahydrofolate, a derivative of this compound, as the one-carbon donor. researchgate.netresearchgate.netmdpi.comaacrjournals.orgnih.govnih.gov The production of dTMP is a rate-limiting step in DNA synthesis, highlighting the critical role of this compound in this process. researchgate.net

Adequate levels of this compound are crucial for maintaining genomic stability through its involvement in nucleotide synthesis, which directly impacts DNA replication and repair. creative-proteomics.commdpi.comresearchgate.netekb.egresearchgate.netoregonstate.eduxiahepublishing.comnih.govannualreviews.org The rapid synthesis of nucleotides required during DNA replication in proliferating cells is heavily dependent on the availability of this compound coenzymes. creative-proteomics.commdpi.com

Folic acid deficiency can lead to the misincorporation of uracil (B121893) into DNA, as the decreased availability of dTMP necessitates the use of dUMP. mdpi.comnih.gov This uracil misincorporation can trigger DNA repair mechanisms, but excessive repair attempts can result in DNA strand breaks and chromosomal abnormalities, compromising genomic integrity. mdpi.comnih.gov this compound's role in providing the one-carbon units for thymidylate synthesis is therefore vital for accurate DNA replication and effective DNA repair. xiahepublishing.comannualreviews.org

This compound is involved in the metabolism and interconversion of several amino acids. A key reaction is the interconversion of serine and glycine (B1666218), where serine hydroxymethyltransferase (SHMT) transfers the β-carbon of serine to tetrahydrofolate (a form of this compound), producing glycine and 5,10-methylenetetrahydrofolate. creative-proteomics.comfiveable.meekb.egresearchgate.netmdpi.comcreative-proteomics.com This reaction is a major source of one-carbon units for the folate pool. ekb.eg

Furthermore, this compound plays a central role in the methionine cycle, particularly in the remethylation of homocysteine to methionine. creative-proteomics.comfiveable.meoregonstate.educreative-proteomics.compressbooks.pubquatrefolic.comvt.edu This reaction, catalyzed by methionine synthase, requires methyltetrahydrofolate (another this compound derivative) as the methyl donor and vitamin B12 as a cofactor. ekb.egoregonstate.educreative-proteomics.compressbooks.pubquatrefolic.com Methionine is subsequently converted to S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of methylation reactions, including the methylation of DNA, RNA (such as tRNA), proteins, and lipids. creative-proteomics.comekb.egoregonstate.educreative-proteomics.compressbooks.pub Thus, this compound indirectly supports these crucial methylation processes, including tRNA methylation, which is important for protein synthesis. creative-proteomics.comekb.egoregonstate.educreative-proteomics.com

DNA Replication and Repair Pathways

Mechanistic Interactions with Antimetabolite Therapeutic Agents

The critical role of this compound in nucleotide synthesis and one-carbon metabolism makes its pathways significant targets for antimetabolite chemotherapeutic agents. These drugs interfere with the availability or utilization of this compound coenzymes, thereby inhibiting processes essential for rapidly dividing cells, such as cancer cells.

Methotrexate (MTX) is a well-established antimetabolite that functions as a potent inhibitor of dihydrofolate reductase (DHFR). wikipedia.orgwikipedia.orgfishersci.capfizermedicalinformation.caelsevier.esdrugbank.comyoutube.comguidetopharmacology.org DHFR is the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active coenzyme form of this compound. wikipedia.orgpfizermedicalinformation.cayoutube.com By competitively inhibiting DHFR, MTX prevents the regeneration of THF from DHF, leading to a depletion of intracellular this compound coenzymes. wikipedia.orgpfizermedicalinformation.caelsevier.esdrugbank.comyoutube.com

This depletion of active this compound forms, particularly 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, directly impairs the de novo synthesis of thymidylate and purines, respectively. wikipedia.orgpfizermedicalinformation.caelsevier.es The resulting deficiency in DNA precursors inhibits DNA synthesis, repair, and cellular replication, particularly affecting rapidly proliferating cells. wikipedia.orgpfizermedicalinformation.cadrugbank.com The affinity of MTX for DHFR is significantly higher than that of dihydrofolate, making it a potent inhibitor of this crucial enzyme in this compound metabolism. wikipedia.orgpfizermedicalinformation.ca

5-Fluorouracil (5-FU) is another widely used antimetabolite in cancer chemotherapy. researchgate.netwikipedia.org Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), the enzyme that catalyzes the methylation of dUMP to dTMP, a reaction requiring 5,10-methylenetetrahydrofolate as a cofactor. researchgate.netresearchgate.netaacrjournals.orgnih.govnih.gov

5-FU is converted intracellularly to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). researchgate.netresearchgate.net FdUMP then forms a stable ternary complex with TS and the this compound derivative, 5,10-methylenetetrahydrofolate. researchgate.netresearchgate.netnih.gov This complex formation inhibits TS activity, preventing the synthesis of dTMP and subsequently disrupting DNA synthesis. researchgate.netresearchgate.netaacrjournals.org

Modulation of Dihydrofolate Reductase Inhibitors (e.g., Methotrexate)

Influence on Cellular Signaling and Regulatory Pathways

Studies have investigated the capacity of folic acid (this compound) to modulate cellular signaling cascades, impacting processes such as inflammation and the expression of key enzymes involved in immune responses.

Folate-Dependent Modulation of Inflammatory Responses

Folic acid has demonstrated an ability to modulate inflammatory responses, influencing the balance between pro-inflammatory and anti-inflammatory mediators. Research in LPS-activated microglia cells, a type of immune cell in the central nervous system, has shown that folic acid treatment can significantly alter the inflammatory profile. nih.govnih.govresearchgate.net

Specifically, folic acid has been observed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a dose-dependent manner in activated microglia. nih.govnih.gov Conversely, it can promote the release of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov This suggests that folic acid can help shift the inflammatory response towards a less detrimental, more resolving phenotype. nih.govnih.gov

Further evidence supporting the link between folate status and inflammation comes from studies on folate deficiency. Folate deficiency has been shown to enhance inflammation, for instance, exacerbating renal fibrosis in animal models. mdpi.com This enhanced inflammation was associated with increased levels of pro-inflammatory cytokines like TNF-α and IL-6, while suppressing the production of the anti-inflammatory cytokine IL-10 by activated T cells and B cells. mdpi.com These findings highlight the importance of adequate folate levels in maintaining a balanced inflammatory response.

The modulation of inflammatory responses by folic acid is thought to involve the regulation of multiple intracellular signaling pathways. nih.govnih.gov

Regulation of Inducible Nitric Oxide Synthase (iNOS) Expression

Inducible Nitric Oxide Synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule with diverse roles in the immune response, including microbicidal and immunomodulatory effects. researchgate.netnih.govnih.govcapes.gov.br However, aberrant or excessive iNOS induction can contribute to the pathophysiology of various inflammatory diseases. researchgate.netnih.govnih.govcapes.gov.brplos.org

Folic acid has been shown to regulate the expression of iNOS. In LPS-activated microglia, folic acid treatment significantly attenuated the production of NO and dose-dependently downregulated the expression of iNOS at both the protein and mRNA levels. nih.govnih.gov This inhibitory effect on iNOS expression is considered a key mechanism by which folic acid modulates the inflammatory response in these cells. nih.govnih.gov

The regulation of iNOS expression by folic acid involves the modulation of several signaling molecules. Studies indicate that folic acid pretreatment can dose-dependently downregulate the phosphorylation of p-IκBα (which indirectly reflects NF-κB activation) and JNK phosphorylation in LPS-activated cells. nih.govnih.gov NF-κB is a transcription factor known to play a crucial role in the induction of iNOS expression in many cell types. researchgate.netnih.govnih.govcapes.gov.br Additionally, folic acid treatment resulted in a significant upregulation of p38 MAPK phosphorylation and dose-dependently upregulated the expression of SOCS1 and SOCS3 proteins in microglia cells. nih.govnih.gov SOCS proteins are known inhibitors of cytokine signaling and can influence inflammatory pathways.

Biological Roles of Folcidin in Diverse Organisms

Fundamental Roles in Eukaryotic Cellular Processes (Non-Human Specific)

In eukaryotic organisms, folate is indispensable for numerous cellular processes, particularly those involving rapid cell division and growth. Its role in nucleotide synthesis directly impacts DNA replication and repair, making it vital for proliferation and differentiation. wikipedia.orgnih.govresearchgate.netplos.orgnih.govnih.gov

Mechanisms of Cell Proliferation and Differentiation

Folate plays a crucial role in the mechanisms governing cell proliferation and differentiation in eukaryotic cells. Its involvement in the synthesis of purines and thymidylate, essential components of DNA, is paramount for successful cell division wikipedia.orgfrontiersin.orgnih.govnih.govrcsb.org. Folate deficiency can inhibit DNA synthesis, impairing cell division and affecting tissues with high cell turnover rates wikipedia.orgplos.orgresearchgate.netcaldic.combiorxiv.orgwikipedia.org. Studies have shown that folate is necessary for the proliferation and differentiation of various cell types. For instance, research on C2C12 myoblasts, a non-human eukaryotic cell line, indicates that folic acid deficiency inhibits proliferation, disrupts the cell cycle, and induces cellular senescence nih.govresearchgate.net. Furthermore, it was observed to inhibit the differentiation of these myoblasts, affecting the expression of muscle-specific markers nih.govresearchgate.net. In neural stem cells from rodents, folate has been shown to stimulate cell proliferation and influence differentiation, potentially mediated through pathways like the ERK1/2 signaling pathway nih.govmdpi.com. Folate depletion has also been demonstrated to induce erythroid differentiation in human and mouse erythroid cell lines and primary murine erythroid progenitors, suggesting a link between folate availability and the differentiation fate of these cells biorxiv.org.

Erythropoiesis and Hematopoietic Cell Development Mechanisms

Folate is critically important for erythropoiesis, the process of red blood cell production, and the development of other hematopoietic cells. This is due to the high rate of cell division and DNA synthesis required during the maturation of these cell lineages wikipedia.orgresearchgate.netcaldic.comwikipedia.orgnih.gov. Folate, along with vitamin B12, is essential for the proliferation of erythroblasts during their differentiation researchgate.netcaldic.comnih.gov. Deficiency in folate inhibits purine (B94841) and thymidylate synthesis, leading to impaired DNA synthesis and increased apoptosis of erythroblasts researchgate.netcaldic.combiorxiv.org. This results in ineffective erythropoiesis, where hematopoietic cells are present but fail to mature properly, ultimately leading to megaloblastic anemia, characterized by abnormally large red blood cells wikipedia.orgplos.orgresearchgate.netcaldic.combiorxiv.orgwikipedia.org. Studies in folate-deficient mice have shown decreased numbers of total nucleated cells and increased apoptosis in bone marrow hematopoietic cells, including erythroid cells caldic.com. The transport of folate into erythropoietic cells is facilitated by mechanisms such as the reduced folate carrier (RFC) and folate-binding proteins (FBPs) researchgate.netcaldic.com.

Folate Metabolism in Prokaryotic Systems

Prokaryotic organisms, particularly bacteria, exhibit distinct characteristics in their folate metabolism compared to eukaryotes. Unlike animals, most bacteria can synthesize folate de novo, a pathway that is essential for their survival and growth mdpi.comfrontiersin.orgrcsb.orgnih.govpnfs.or.kr.

Bacterial Folate Synthesis and Essentiality for Growth

Bacteria possess the complete biosynthetic pathway for synthesizing folate from precursors such as guanosine (B1672433) triphosphate (GTP) and para-aminobenzoic acid (pABA) mdpi.comrcsb.orgnih.govpnfs.or.kr. This de novo synthesis is crucial because bacteria generally lack the active transport systems found in mammalian cells to acquire pre-formed folate from their environment mdpi.comrcsb.org. The essentiality of this pathway for bacterial growth makes it an attractive target for antimicrobial therapies rcsb.orgnih.gov. The presence of genes encoding folate-biosynthetic enzymes has been observed across various bacterial species, highlighting the widespread nature of this capability pnfs.or.krfrontiersin.org. While some bacteria can synthesize folate even in the absence of external pABA, the addition of pABA can increase folate production, suggesting that pABA synthesis can be a rate-limiting step pnfs.or.krasm.org.

Role in N-Formylmethionine Generation and Protein Initiation in Microorganisms

A critical role of folate metabolism in prokaryotes is the generation of N-formylmethionine (fMet). N10-formyltetrahydrofolate, a folate derivative, serves as the essential carbon donor for the formylation of methionine, producing fMet wikipedia.orgasm.orgnih.govresearchgate.netresearchgate.netasm.org. This fMet is specifically used to initiate protein synthesis in bacteria asm.orgnih.govresearchgate.netresearchgate.netasm.org. Research on Listeria monocytogenes, a facultative intracellular bacterium, has demonstrated the critical importance of N-formylmethionine biosynthesis for its intracellular growth and pathogenesis asm.orgnih.govresearchgate.netresearchgate.netasm.org. Studies comparing mutants unable to synthesize folates with those unable to generate downstream products like purines, thymidine, and N-formylmethionine showed that the inability to synthesize N-formylmethionine resulted in significant attenuation of virulence, similar to mutants lacking folate synthesis entirely nih.govresearchgate.netresearchgate.net. This highlights that the primary role of folate in L. monocytogenes infection is the generation of N-formylmethionine nih.govresearchgate.netresearchgate.netasm.org.

Implications for Antimicrobial Target Identification and Resistance Mechanisms

The essentiality of the folate synthesis pathway in bacteria, coupled with its absence in humans, makes the enzymes involved prime targets for antimicrobial drugs rcsb.orgnih.govasm.org. Sulfonamides and trimethoprim (B1683648) are classic examples of antifolate antibiotics that target different enzymes in this pathway: sulfonamides inhibit dihydropteroate (B1496061) synthase (DHPS), and trimethoprim inhibits dihydrofolate reductase (DHFR) nih.govasm.org. The structural differences between bacterial and human DHFR allow for selective inhibition nih.govasm.org. However, bacteria can develop resistance to antifolate drugs through various mechanisms. These include modifications to the drug target enzymes that reduce their affinity for the antibiotic, overexpression of the target enzyme to overcome the inhibitory effect of the drug, or the activation of efflux pumps that expel the antibiotic from the bacterial cell asm.orgfrontiersin.orgmountainscholar.org. For instance, resistance to trimethoprim in Escherichia coli and Citrobacter species can occur due to the production of an additional, resistant DHFR enzyme or the overproduction of the chromosomal DHFR frontiersin.org. Mutations in genes encoding enzymes in the folate pathway, such as thyA (thymidylate synthase), have also been linked to resistance to drugs like para-aminosalicylic acid (PAS) in Mycobacterium tuberculosis asm.orgnih.gov. Understanding these resistance mechanisms is crucial for the development of new and effective antimicrobial strategies nih.govmountainscholar.org.

Folate Pathways in Plant Biology and Fungal Metabolism

Plants and fungi, as organisms capable of de novo folate synthesis, exhibit distinct characteristics in their folate pathways, including biosynthesis, distribution, and biological functions. Understanding these pathways is crucial for comprehending their fundamental biology and exploring potential applications such as crop biofortification and antifungal strategies frontiersin.orgresearchgate.netpnas.orgvalpo.eduresearchgate.netmdpi.com.

Plant Folate Biosynthesis and Distribution within Tissues

In plants, tetrahydrofolate (THF) biosynthesis is a complex multi-step process involving enzymes localized in three different subcellular compartments: plastids, cytosol, and mitochondria frontiersin.orgresearchgate.netannualreviews.orgnih.govportlandpress.comresearchgate.net. The synthesis of the pterin (B48896) moiety of THF occurs in the cytosol, while the para-aminobenzoic acid (pABA) moiety is synthesized in the plastids frontiersin.orgresearchgate.netannualreviews.orgnih.govresearchgate.netnih.gov. These precursors are then transported to the mitochondria, where the final steps of the biosynthetic pathway, including the coupling of pterin and pABA and subsequent glutamylation and reduction, take place, resulting in the production of polyglutamylated THF frontiersin.organnualreviews.orgnih.govportlandpress.comresearchgate.netnih.gov.

Key enzymes involved in plant folate biosynthesis include GTP cyclohydrolase I (GCHI), which catalyzes the first committed step in pterin biosynthesis in the cytosol pnas.orgnih.gov. In plastids, the pABA branch is initiated by a bifunctional PabA-PabB protein, also known as aminodeoxychorismate synthase (ADCS), which produces 4-amino-4-deoxychorismate (ADC) from chorismate nih.govpnas.org. Dihydropteroate synthase (DHPS) and hydroxymethyldihydropterin pyrophosphokinase (HPPK) activities are often coupled on a single protein in plants and are localized in mitochondria, where they combine dihydropterin pyrophosphate and pABA to form dihydropteroate frontiersin.organnualreviews.orgportlandpress.com. Dihydrofolate synthetase (DHFS) attaches the first glutamate (B1630785) residue in the mitochondria pnas.org. Folylpolyglutamate synthetase (FPGS) then adds additional glutamate residues to THF and its one-carbon substituted forms. In Arabidopsis, three isoforms of FPGS are targeted to mitochondria, cytosol, and plastids, consistent with the presence of polyglutamylated folates in these compartments frontiersin.organnualreviews.orgpnas.org. Dihydrofolate reductase (DHFR), which reduces dihydrofolate to THF, is often fused with thymidylate synthase (TS) in plants researchgate.netannualreviews.orgportlandpress.com.

The distribution of folates varies among different plant tissues and subcellular compartments frontiersin.organnualreviews.orgnih.govresearchgate.net. While folate synthesis primarily occurs in mitochondria, folates are distributed throughout the plant cell, including the cytosol, plastids, and vacuoles annualreviews.orgresearchgate.net. Studies in pea leaves, for instance, have shown that folate derivatives are not equally distributed among subcellular compartments frontiersin.orgnih.gov. The total folate pool in plants is mainly composed of THF derivatives such as 5-methyl-THF, 5-formyl-THF, 10-formyl-THF, THF, and 5,10-methylene-THF frontiersin.orgnih.gov. 5-methyl-THF is often the prevailing derivative in the cytosol, involved in methionine synthesis, while the plastidial pool is dominated by 5-methyl-THF and 10-formyl-THF, which can be used for methionine and purine synthesis, respectively frontiersin.orgnih.gov. Folate biosynthesis is particularly active in dividing tissues like root tips and actively growing cell cultures, with high expression of biosynthesis genes found in meristems, expanding cotyledons, and developing embryos frontiersin.orgnih.gov. Light also influences folate content, with green leaves having higher folate levels than etiolated ones researchgate.net.

The polyglutamylation of folates, catalyzed by FPGS, is crucial as it affects cofactor activity, membrane transport, and can enhance folate stability by promoting enzyme binding annualreviews.orgfrontiersin.org. While monoglutamates are thought to be the transported forms, polyglutamates are found in various compartments, including vacuoles, which likely import them annualreviews.org.

Here is a summary of folate distribution in pea leaves based on research findings:

| Subcellular Compartment | Approximate % of Total Cellular Folate |

| Mitochondria | ~30% researchgate.net |

| Plastids | <4% (on a protein basis) researchgate.net |

| Cytosol + Nucleus | 65-70% researchgate.net |

| Vacuoles | ~20% (reported in other studies) researchgate.net |

Note: The percentages for plastids and cytosol + nucleus are based on a study in pea leaves researchgate.net. The vacuole percentage is mentioned as reported in other studies researchgate.net. These values can vary depending on the plant species and tissue type.

Fungal Folate Metabolism and its Biological Functions

Fungi, like plants and bacteria, can synthesize folates de novo and utilize them as essential cofactors in one-carbon metabolism researchgate.netwikipedia.orgbenthamopen.comnih.govtavernarakislab.gr. This metabolic pathway is crucial for fungal growth, development, and various biological functions, including the synthesis of purines, pyrimidines, and amino acids researchgate.netbenthamopen.comresearchgate.net.

The folate biosynthetic pathway in fungi shares similarities with that in plants and bacteria, involving enzymes like DHPS and DHFS wikipedia.orgbenthamopen.commdpi.com. In some fungi, such as Candida albicans and Saccharomyces cerevisiae, genes encoding enzymes like DHNA, HPPK, and DHPS are part of a single open reading frame, resulting in a trifunctional, multidomain enzyme benthamopen.com. Fungi also possess methionine synthase (MetH), an enzyme that catalyzes the methylation of homocysteine to methionine using 5-methyl-THF as a methyl donor, linking the folate cycle to methionine metabolism valpo.eduportlandpress.comasm.org. Plants and many fungi exclusively encode cobalamin-independent methionine synthases portlandpress.com.

Folate metabolism is intricately linked to fungal growth and development researchgate.netportlandpress.com. Studies have shown that exogenous folates can stimulate the growth and budding of fungi like Candida glabrata, particularly in stationary phase cells nih.gov. The folate biosynthetic pathway is considered a promising target for antifungal drugs because it is essential for fungal viability, and the enzymes involved can differ structurally or in their compartmentalization compared to human enzymes benthamopen.comvalpo.eduresearchgate.netmdpi.com. Inhibiting folate biosynthesis or metabolism can affect fungal growth and development researchgate.netresearchgate.net. For instance, repression of dihydrofolate reductase (DHFR) has been shown to inhibit the growth of C. albicans researchgate.net. Antifolates, which antagonize the actions of folic acid, can selectively inhibit folate's actions in microbial organisms, including fungi, often by inhibiting DHFR wikipedia.org.

Folate-mediated one-carbon metabolism (FOCM) has been identified as a potential antifungal target in the sustainable cultivation of microalgae, where fungal contamination is a concern researchgate.net. Research on the fungus Paraphysoderma sedebokerense, which infects the microalga Haematococcus pluvialis, revealed that many differentially expressed genes related to FOCM were enriched in the fungus, suggesting their importance for fungal parasitism researchgate.net. Applying antifolates that hamper FOCM significantly reduced the infection ratio in this system researchgate.net.

The regulation of folate metabolizing enzymes in fungi can be influenced by endogenous metabolite pools. In the fungus Aspergillus nidulans, the regulation of enzymes like methionine synthase, serine hydroxymethyltransferase, methylenetetrahydrofolate oxidoreductase, and dihydrofolate reductase is controlled by endogenous pools of methionine and homocysteine researchgate.net. Accumulation of endogenous homocysteine can induce these folate-metabolizing enzymes researchgate.net.

Here is a summary of key enzymes in fungal folate metabolism and their functions:

| Enzyme | Function | Note |

| Dihydropteroate Synthase (DHPS) | Catalyzes the formation of dihydropteroate from dihydropterin pyrophosphate and pABA in folate synthesis. benthamopen.com | Often part of a multidomain enzyme in some fungi. benthamopen.com |

| Dihydrofolate Synthetase (DHFS) | Catalyzes the attachment of the first glutamate residue to dihydrofolate. pnas.org | |

| Folylpolyglutamate Synthetase (FPGS) | Adds additional glutamate residues to folate molecules. annualreviews.orgpnas.org | |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate (THF). researchgate.netresearchgate.net | A target for some antifungal drugs. researchgate.netwikipedia.org |

| Methionine Synthase (MetH) | Catalyzes the methylation of homocysteine to methionine using 5-methyl-THF. valpo.eduportlandpress.comasm.org | Links folate and methionine cycles; often cobalamin-independent in fungi. portlandpress.comasm.org |

| Serine Hydroxymethyltransferase (SHMT) | Interconverts serine and glycine (B1666218) and provides one-carbon units to THF, forming 5,10-methylene-THF. wikipedia.orgmdpi.com | Involved in one-carbon metabolism. mdpi.com |

| Methylenetetrahydrofolate Reductase (MTHFR) | Reduces 5,10-methylene-THF to 5-methyl-THF. | Involved in providing the methyl group for methionine synthesis. |

| Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD/MTHFC) | Interconverts 5,10-methylene-THF, 5,10-methenyl-THF, and 10-formyl-THF. frontiersin.org | Bifunctional enzyme involved in one-carbon unit interconversions. frontiersin.org |

| 5-Formyl-THF Cyclohydrolase (FTHFC) | Converts 5-formyl-THF to 5,10-methenyl-THF. frontiersin.org | Localized exclusively in mitochondria in plant cells, but function in fungi is also relevant. frontiersin.org |

Note: This table includes key enzymes discussed in the context of both plant and fungal folate metabolism as they often participate in conserved pathways. Their specific forms and localization can vary between organisms.

Advanced Research Methodologies for Folcidin Studies

Genomic and Proteomic Approaches in Folate Research

Genomic and proteomic studies are instrumental in understanding the genes and proteins involved in folate uptake, metabolism, and function. These approaches provide insights into the molecular machinery that handles Folcidin within biological systems.

Identification and Characterization of Folate-Related Genes and Proteins

The identification and characterization of genes encoding folate receptors and transporters are fundamental to understanding how cells acquire and distribute this compound. Genes such as FOLR1, FOLR2, and FOLR3 encode folate receptors that mediate high-affinity binding and transport of folate and its derivatives into cells genecards.orggenecards.orggenecards.org. SLC19A1 (Reduced Folate Transporter 1) and SLC46A1 (Proton-Coupled Folate Transporter) are key genes encoding transporters responsible for the facilitated diffusion and active transport of folates across cell membranes genecards.orggenecards.orggenecards.org. Research utilizes techniques such as gene sequencing, cloning, and expression analysis to characterize these genes and their variants nih.gov.

Proteomic approaches, including mass spectrometry-based techniques, are employed to identify and quantify the proteins involved in folate pathways. Studies have investigated protein profiles in various biological samples, such as follicular fluid, to understand the complex protein networks present nih.govfrontiersin.orgnih.govfrontiersin.org. While these studies may not exclusively focus on this compound-binding proteins, the methodologies employed, such as quantitative proteomics using techniques like TMT or label-free methods, are applicable to the broader study of proteins interacting with or regulated by this compound frontiersin.orgnih.gov. For instance, an integrative transcriptome-proteome approach has been used in the context of neurodegenerative diseases, where this compound was listed as a detected compound, highlighting the potential for such methods to explore the molecular landscape related to this compound semanticscholar.org.

Transcriptomic and Metabolomic Profiling of Folate Status and Pathway Activity

Transcriptomic analysis, often using techniques like real-time RT-PCR or RNA sequencing, allows for the measurement of mRNA expression levels of genes involved in folate metabolism and transport nih.govresearchgate.netbiomolther.org. This can reveal how changes in folate status or exposure to this compound affect gene regulation idrblab.netnih.gov. For example, studies have examined the impact of folic acid on the expression of genes related to inflammatory responses in cell models nih.govresearchgate.netbiomolther.org.

Enzymatic Assays and Kinetic Analysis of this compound-Dependent Reactions

Enzymatic assays are crucial for studying the activity of enzymes that utilize folate cofactors in one-carbon metabolism. These enzymes include methylenetetrahydrofolate reductase (MTHFR), methionine synthase (MTR), and thymidylate synthase (TYMS) scielo.brnih.gov. Assays measure the rate of substrate conversion or product formation, providing insights into enzyme kinetics and the impact of this compound availability on their activity.

Kinetic analysis involves determining parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax) for folate-dependent enzymes. This helps characterize the enzyme's affinity for its folate cofactor and its catalytic efficiency. While specific kinetic data directly linked to "this compound-dependent reactions" beyond the established folate metabolic pathways were not prominently found in the search results, the methodologies of enzymatic assay and kinetic analysis are standard in folate research to understand the biochemical transformations involving this compound and its active forms researchgate.net. GTP hydrolysis assays have also been used in research on proteins involved in cellular signaling pathways, some of which can be indirectly influenced by metabolic status related to compounds like folates frontiersin.org.

Cellular and Subcellular Localization Studies of Folate Metabolites

Understanding where this compound and its metabolites are located within cells and tissues is vital for elucidating their functions. Cellular localization studies utilize techniques like immunofluorescence microscopy with antibodies against folate-binding proteins or enzymes to visualize their distribution frontiersin.org. Subcellular fractionation coupled with analytical techniques can determine the concentration of different folate forms in various organelles serummetabolome.ca.

Studies have shown that folate transporters and receptors have specific cellular and subcellular localizations, such as the cell membrane for SLC19A1 and SLC46A1, and both membrane-bound and soluble forms for folate receptors genecards.orggenecards.orggenecards.orggenecards.orggenecards.orggenecards.orggenecards.org. Research also explores the localization of proteins that interact with or are regulated by folate-dependent processes, such as proteins involved in lysosomal positioning frontiersin.org.

In Vitro and In Vivo Model Systems for Folate Pathway Investigation

A range of model systems are employed to study this compound and the folate pathway, allowing for controlled experiments and the investigation of complex biological interactions.

Microbial and Cell Culture Models (e.g., BV-2 Microglial Cells)

Microbial models, such as Lactobacillus rhamnosus, have historically been used in microbiological assays to quantify folate levels due to their dependence on folate for growth nih.govresearchgate.net. More recently, in vitro fecal slurry culture models have been developed to study the impact of folic acid on gut microbiota composition and the production of metabolites like short-chain fatty acids nih.gov. The ability of certain bacteria to synthesize or metabolize folate is also a subject of research using microbial models hmdb.canih.gov.

Cell culture models are widely used to investigate the cellular effects of this compound. BV-2 microglial cells, an immortalized murine microglial cell line, are a common model system for studying neuroinflammation and the immune responses of microglia biomolther.orgaccegen.com. BV-2 cells have been used to examine the effects of folic acid on inflammatory responses, cytokine production, and processes like amyloid-beta phagocytosis nih.govresearchgate.netbiomolther.orgmdpi.comnih.gov. These studies often involve treating cells with varying concentrations of folic acid and measuring cellular responses using techniques like MTT assays for viability, Griess assay for nitric oxide production, ELISA for cytokine levels, and Western blotting or RT-PCR for protein and gene expression nih.govresearchgate.netbiomolther.org.

Other cell lines, including those used in cancer research or studies of folate transport, are also utilized to investigate specific aspects of this compound biology genecards.orggenecards.orggenecards.orggenecards.orggenecards.orggenecards.orggenecards.org.

In addition to in vitro models, in vivo animal models, such as rodents, are used to study the systemic effects of this compound, its metabolism, and its role in various physiological and pathological conditions nih.govmdpi.comnih.govnih.gov. These models allow for the investigation of complex interactions between this compound, different organ systems, and the microbiome nih.govmdpi.comnih.govnih.gov. In vivo imaging techniques can also be adapted to track folate-targeted delivery in live animals nih.gov.

Based on the current scientific literature accessible through the performed searches, there is no information available specifically pertaining to the chemical compound "this compound" within the context of genetic models for folate pathway perturbation and phenotypic analysis. Therefore, it is not possible to provide detailed research findings or data tables for section 5.4.2 as requested.

5.4. Genetic Models for Folate Pathway Perturbation and Phenotypic Analysis 5.4.2. Genetic Models for Folate Pathway Perturbation and Phenotypic Analysis

No specific studies or data tables concerning the use of genetic models to perturb the folate pathway and analyze phenotypic outcomes in relation to a compound named "this compound" were found in the conducted searches. Research in this area typically involves studying the effects of genetic alterations (such as knockout, knockdown, or overexpression) of key enzymes and transporters within the folate pathway on cellular and organismal phenotypes, often in the context of understanding disease mechanisms or evaluating the impact of folate-related nutrients or inhibitors. However, no such research linking these methodologies directly to "this compound" was identified.

Compound Names and PubChem CIDs: As no specific compounds related to "this compound" and its interaction with genetic models of the folate pathway were discussed due to the lack of available information, a table of compound names and their corresponding PubChem CIDs cannot be provided.

Future Directions and Emerging Areas in Folcidin Research

Elucidation of Novel Folate-Dependent Biological Functions

While the role of folate in DNA synthesis and methylation is well-defined, emerging research suggests broader biological functions that require further investigation. Future studies aim to uncover these novel roles, potentially revealing new therapeutic targets and a more comprehensive understanding of folate's impact on health and disease. For instance, research is beginning to reveal a surprising role for mitochondrial folate metabolism in processes like mitochondrial protein translation nih.gov. Further exploration is needed to fully understand the extent and implications of folate's involvement in mitochondrial function and other cellular processes beyond nucleotide synthesis and the methionine cycle nih.govresearchgate.net. The mechanistic understanding of the strong causal relationship between folate and proper embryonic neural development also remains an area for future research, despite the known importance of folate in preventing neural tube defects nih.govscholasticahq.commdpi.comfrontiersin.org. Future research will likely delve into the specific molecular mechanisms underlying these developmental processes and the precise role of folate.

Exploration of Undiscovered Metabolic Branches and Enzymatic Partners

The folate metabolic network is complex, involving numerous enzymes and interconnected pathways, particularly the one-carbon metabolism network wikipedia.orgnih.govmdpi.comnih.govnih.gov. Despite significant progress, gaps remain in our understanding of how folate is balanced throughout the body and the potential for undiscovered metabolic branches or enzymatic partners researchgate.netmdpi.comnih.govresearchgate.netnih.gov. Future research will focus on mapping these unexplored areas of folate metabolism, including how tissues communicate folate status at a whole-body level and whether different tissues experience varying consequences from one-carbon unit deprivation or excess mdpi.com. Investigating the interplay between folate metabolism and other pathways, such as the shikimate pathway which is involved in the biosynthesis of para-aminobenzoic acid (PABA), a precursor to folate in microorganisms and plants, represents another avenue for future exploration wikipedia.orgcreative-proteomics.com. Understanding these intricate connections and identifying novel enzymatic partners could reveal new targets for therapeutic intervention or nutritional strategies.

Development of Advanced Tools for Folate Pathway Analysis and Imaging

Advances in analytical techniques are crucial for deepening our understanding of folate metabolism and its dynamics in vivo. Future directions include the development of more sensitive, specific, and high-throughput tools for analyzing various folate forms and their distribution. Liquid chromatography-mass spectrometry (LC-MS) is already a powerful tool for folate analysis, capable of differentiating between various folate forms creative-proteomics.com. Future efforts may focus on refining LC-MS methods and developing novel techniques to provide more detailed spatial and temporal resolution of folate metabolites within cells and tissues. Furthermore, the development of advanced imaging agents targeting folate receptors holds significant promise for diagnostic and research applications, particularly in visualizing folate receptor-positive cells in conditions like cancer and inflammation mdpi.comnih.govnih.govmdpi.comsnmjournals.org. Research is ongoing to develop new folate-based radiopharmaceuticals for PET imaging with improved properties, such as favorable biodistribution profiles and simplified preparation processes nih.govmdpi.comsnmjournals.org. Future work will likely involve the creation of novel probes and imaging modalities to track folate uptake, metabolism, and localization with greater precision.

Interdisciplinary Approaches in Folcidin Research (e.g., Synthetic Biology, Structural Biology)

The complexity of this compound biology necessitates interdisciplinary approaches to drive future research. Synthetic biology offers powerful tools for engineering microorganisms for enhanced folate production or for creating cellular models to study specific aspects of folate metabolism nih.govnih.gov. Future research could leverage synthetic biology to construct biosensors for monitoring folate levels or to design novel pathways for the synthesis of specific folate derivatives. Structural biology, including techniques like X-ray crystallography and cryo-EM, is vital for understanding the three-dimensional structures of folate-interacting proteins, such as folate receptors and metabolic enzymes acs.orgnih.govresearchgate.net. Solving the structures of these proteins, particularly in complex with different folate forms or inhibitors, provides critical insights into molecular recognition and enzymatic mechanisms, guiding the rational design of targeted therapies or modulators of folate metabolism nih.govresearchgate.net. Integrating these structural insights with functional studies will be key to future advancements. Furthermore, the application of mathematical modeling and bioinformatics, including network enrichment analysis, will continue to be essential for integrating complex metabolomic, genomic, and proteomic data to build predictive models of folate metabolism and identify key regulatory nodes nih.govresearchgate.netresearchgate.net.

Q & A

Basic Research Question

- Detailed Reaction Logs : Record catalyst ratios, solvent purity, and reaction times.

- Batch Tracking : Assign unique identifiers to each synthesis batch, linking to CoA data.

- Third-Party Replication : Share protocols via supplementary materials, as per Beilstein Journal guidelines, to enable independent verification .

How can researchers optimize this compound’s bioavailability through structural modifications?

Advanced Research Question

Employ Structure-Activity Relationship (SAR) studies :

- Introduce prodrug moieties (e.g., ester linkages) to enhance solubility.

- Use Molecular Dynamics Simulations to predict metabolic stability.

Validate modifications via in vivo pharmacokinetic studies measuring AUC (Area Under Curve) and Cmax.

How to formulate a focused research question on this compound’s interaction with cytochrome P450 enzymes?

Basic Research Question

Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type):

- Sample : Human liver microsomes.

- Phenomenon : Inhibition/induction of CYP3A4.

- Evaluation : IC50 shifts via fluorogenic substrates.

Refine the question using peer feedback to eliminate ambiguity .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

- Nonlinear Regression (e.g., Hill equation) to model EC50/LC50 values.

- ANCOVA to adjust for covariates like body weight or baseline toxicity.

Report confidence intervals and effect sizes, adhering to Journal of Adab Al-Rafidayn’s data transparency standards .

What ethical guidelines apply to preclinical studies involving this compound in animal models?

Basic Research Question

- Follow ARRIVE 2.0 guidelines for experimental design and reporting.

- Obtain institutional IACUC approval, specifying humane endpoints and sample sizes justified by power analysis.

- Reference CAMBRIDGE English’s ethical frameworks for data integrity .

How to integrate multi-omics data to elucidate this compound’s mechanism of action?

Advanced Research Question

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS/MS to track metabolite flux.

- Network Pharmacology : Build interaction networks using tools like STRING-DB.

Use pathway enrichment analysis (e.g., KEGG) to prioritize mechanisms, ensuring raw data is archived in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.